6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by a pyrrolo[2,3-b]pyridine core substituted with bromine and nitro groups, which contribute to its reactivity and utility in various chemical processes.
Mechanism of Action
Target of Action
The primary target of 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways, such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s interaction with FGFRs results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which plays a crucial role in various types of tumors . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, this compound disrupts these pathways, potentially slowing tumor growth and progression .
Result of Action
In vitro studies have shown that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . It also significantly inhibits the migration and invasion of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the bromination and nitration of pyrrolo[2,3-b]pyridine derivatives. One common method includes the reaction of 4-nitropyrrolo[2,3-b]pyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as recrystallization or column chromatography is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can participate in cross-coupling reactions with metal organic reagents or metal-like organic reagents under the action of metal palladium catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidized derivatives.
Common Reagents and Conditions:
Substitution: Palladium catalysts, metal organic reagents.
Reduction: Hydrogen gas, metal catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives.
Reduction: 6-bromo-4-amino-1H-pyrrolo[2,3-b]pyridine.
Oxidation: Oxidized pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:
Comparison with Similar Compounds
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom, affecting its ability to undergo cross-coupling reactions.
6-Bromo-4-amino-1H-pyrrolo[2,3-b]pyridine:
Uniqueness: 6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine stands out due to the presence of both bromine and nitro groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules and a potent inhibitor in biological applications .
Properties
IUPAC Name |
6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-3-5(11(12)13)4-1-2-9-7(4)10-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGYCSWXPJGXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646908 | |
Record name | 6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-70-4 | |
Record name | 6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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